N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-16-9-13(20)5-6-17(16)26-2/h5-6,8-11,21H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPOZVDGJBPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound that belongs to the class of pyrrolopyrroles. Its structure suggests potential biological activity due to the presence of various functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 342.83 g/mol. The structure features a chloro-substituted methoxyphenyl group and a sulfonamide moiety, which are known to enhance biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline and pyrrole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under review has not been extensively studied in this context; however, the structural similarities suggest a potential for anticancer activity.
Anti-inflammatory Effects
Compounds with quinoline rings have been reported to possess anti-inflammatory activities. This includes inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The potential anti-inflammatory action of this compound could be an area for further research.
Case Studies
- Anticancer Research : A study exploring the anticancer effects of pyrrolopyrroles found that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. While this specific compound was not tested, its structural characteristics suggest similar mechanisms could be investigated.
- Antimicrobial Studies : Research on sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that this compound may also exhibit antimicrobial properties.
Preparation Methods
Copper(II)-Catalyzed (3+2) Cycloaddition
The pyrroloquinoline scaffold is synthesized via a copper(II)-catalyzed cycloaddition between N-methylisatoic anhydride and methyl 4-methoxyphenylacetate. Under optimized conditions (refluxing ethyl acetate, 12 hr), the reaction forms 3-(4-methoxyphenyl)-substituted quinolin-2-one with a yield of 82%. Key spectral data for intermediates include:
| Intermediate | $$ ^1H $$ NMR (DMSO-$$ d_6 $$, δ ppm) | $$ ^{13}C $$ NMR (DMSO-$$ d_6 $$, δ ppm) |
|---|---|---|
| Quinolin-2-one | 3.61 (s, 3H), 7.20–7.39 (m, aromatic) | 29.7 (CH$$ _3 $$), 156.5 (C=O) |
This method prioritizes regioselectivity, with the copper catalyst directing the formation of the fused pyrrole ring.
Ring-Closing Metathesis
Alternative routes employ nitro-Grela catalyst-mediated ring-closing metathesis of diene precursors. For example, heating 5-chloro-2-nitrobenzaldehyde with methyl acrylate and allyl bromide in ethyl acetate (55°C, 24 hr) yields the pyrrolo[3,2-c]quinoline framework with 55% efficiency. Deprotection using sodium tert-butoxide (NaOt-Bu, THF, 66% yield) removes tosyl groups to generate the free amine.
Sulfonamide Functionalization
Chlorosulfonation of Quinoline Intermediates
Sulfonylation begins with treating 8-hydroxyquinoline derivatives with chlorosulfonic acid at 0–5°C. The resultant sulfonyl chloride intermediate reacts with 5-chloro-2-methoxyaniline in DMSO under basic conditions (K$$ _2 $$CO$$ _3 $$, 90°C). This SNAr (nucleophilic aromatic substitution) achieves 70–85% yields for sulfonamide coupling.
Diazotization-Coupling Strategy
Diazotization of 4-aminobenzenesulfonamide derivatives (HCl/NaNO$$ _2 $$, 0–5°C) generates reactive diazonium salts, which couple with pyrrolo[3,2,1-ij]quinoline precursors. Ethanol and sodium acetate buffer (pH 4–5) optimize coupling efficiency, producing hydrazone-linked intermediates. Subsequent cyclization (H$$ _2 $$SO$$ _4 $$, 100°C) forms the target sulfonamide with 65% isolated yield.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
- DMSO vs. DMF : DMSO enhances sulfonamide coupling rates (k = 0.15 min$$ ^{-1} $$) compared to DMF (k = 0.09 min$$ ^{-1} $$) due to superior solvation of K$$ _2 $$CO$$ _3 $$.
- Microwave Assistance : Microwave irradiation (150°C, 20 min) reduces cycloaddition time from 12 hr to 30 min while maintaining 80% yield.
Catalytic Systems
| Catalyst | Reaction Step | Yield Improvement |
|---|---|---|
| Cu(OTf)$$ _2 $$ | Cycloaddition | 82% → 89% |
| Pd(OAc)$$ _2 $$ | Ullmann coupling | 78% → 85% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >99% purity for batches synthesized via the diazotization-coupling route.
Challenges and Alternative Routes
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C2, chloro at C5) .
- HPLC : Purity assessment (>95%) with C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula .
Basic: How are physicochemical properties (e.g., solubility, stability) determined for this compound?
Q. Methodological Answer :
- Solubility : Tested in solvents (DMSO, ethanol, water) via UV-Vis spectroscopy or gravimetric analysis .
- Melting Point : Determined using a capillary tube apparatus (reported range: 180–185°C) .
- Stability : Assessed under varying pH (1–13) and temperatures (4–40°C) via HPLC monitoring over 48 hours .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer :
Key variables include:
- Catalysts : Screening palladium (Pd(OAc)) vs. copper (CuI) for coupling efficiency .
- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization kinetics .
- Temperature : Stepwise heating (e.g., 60°C for cyclization, 100°C for sulfonamide coupling) reduces side products .
Q. Example Optimization Table :
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | Pd(OAc), DMF, 70°C | 65% → 82% | |
| Sulfonamide | EtN, CHCl, RT | 50% → 75% |
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Q. Methodological Answer :
- Comparative SAR Studies : Test analogs with substituent variations (e.g., fluoro vs. chloro, methoxy vs. methyl) in enzyme inhibition assays .
- Dose-Response Curves : Quantify IC values to differentiate potency (e.g., chloro analogs show 10x higher activity than fluoro ).
- Computational Docking : Identify binding interactions (e.g., chloro group enhances hydrophobic pocket occupancy ).
Q. Example SAR Table :
| Substituent (R) | Enzyme Inhibition IC (µM) | Notes | Reference |
|---|---|---|---|
| 5-Cl, 2-OCH | 0.12 | Highest affinity | |
| 5-F, 2-OCH | 1.4 | Reduced hydrophobicity | |
| 5-Cl, 2-CH | 0.45 | Steric hindrance |
Advanced: How is the compound’s metabolic stability evaluated in preclinical studies?
Q. Methodological Answer :
- In Vitro Assays : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound degradation over time .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Stability : Incubate in plasma (37°C, 1–24 hours) and measure remaining compound via HPLC .
Advanced: What computational methods predict target binding modes?
Q. Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with quinoline-binding enzymes) using AMBER or GROMACS .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
Q. Key Findings :
- The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases ).
- The chloro-methoxy phenyl group stabilizes π-π stacking in hydrophobic pockets .
Advanced: How are data contradictions in spectral interpretations addressed?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish pyrrolo-H from tetrahydroquinoline protons ).
- Isotopic Labeling : Use N or C-labeled intermediates to trace coupling positions .
- X-ray Crystallography : Compare experimental vs. simulated powder XRD patterns to confirm purity .
Advanced: What methodologies assess in vivo efficacy and toxicity?
Q. Methodological Answer :
- Rodent Models : Administer compound (oral/IP) and measure pharmacokinetics (C, t) and toxicity (LD) .
- Histopathology : Examine liver/kidney tissues post-administration for necrosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
